1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde
Overview
Description
1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxypropyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde typically involves the alkylation of indole with 3-methoxypropyl halide followed by formylation at the 3-position. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The formylation can be achieved using reagents like Vilsmeier-Haack reagent (DMF and POCl3) or by using formylating agents like formic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification steps often involve crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: 1-(3-Methoxypropyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(3-Methoxypropyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde is largely dependent on its interaction with biological targets. As an indole derivative, it can interact with various enzymes and receptors in the body. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxypropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
1-(3-Methoxypropyl)-1H-indole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-(3-Methoxypropyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(3-Methoxypropyl)-1H-indole-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde .
Uniqueness: 1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the methoxypropyl group and the aldehyde group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-methoxypropyl)indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-8-4-7-14-9-11(10-15)12-5-2-3-6-13(12)14/h2-3,5-6,9-10H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFDWIPHFBIHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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